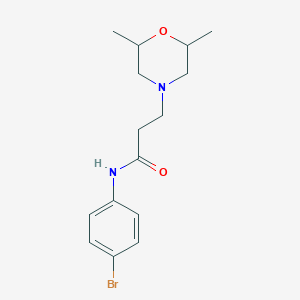
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a dimethyl morpholine ring, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.
Formation of the Morpholine Intermediate: The next step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of 2,6-dimethylphenol with morpholine in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the morpholine intermediate to form this compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Reduced derivatives such as this compound amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of bromophenyl and morpholine derivatives on biological systems. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings.
作用机制
The mechanism of action of N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholine ring play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can significantly influence the compound’s reactivity, biological activity, and overall properties. The combination of the bromophenyl group and the morpholine ring provides a distinct chemical profile that sets it apart from other similar compounds.
属性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
InChI 键 |
LDZNUSPFEHIING-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br |
规范 SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248041.png)
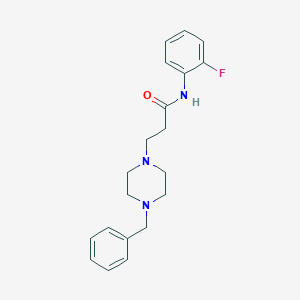
![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248047.png)
![1-[3-(2-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248049.png)
![N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248051.png)
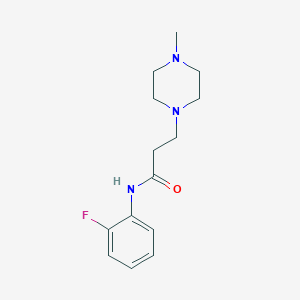
![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)
![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)

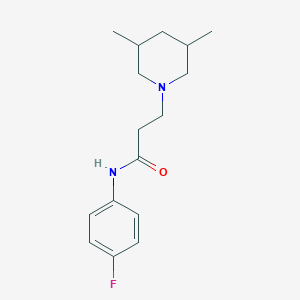
![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)
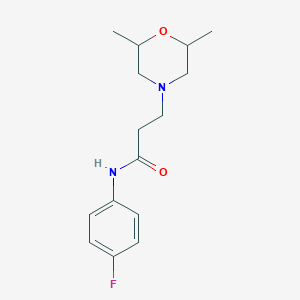
![N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248062.png)
![3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248064.png)
